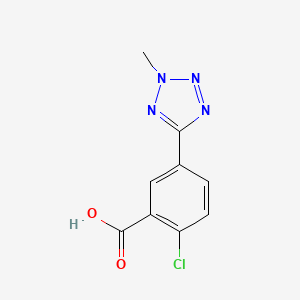
2-chloro-5-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid
Vue d'ensemble
Description
2-chloro-5-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid is a useful research compound. Its molecular formula is C9H7ClN4O2 and its molecular weight is 238.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Chloro-5-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid is a compound that has garnered attention due to its potential biological activities. Tetrazole derivatives are known for a variety of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This structure includes a benzoic acid moiety substituted with a chloro group and a tetrazole ring. The presence of the tetrazole group is significant as it is often associated with enhanced biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into various therapeutic areas:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of tetrazole derivatives. For instance:
- Bacterial Inhibition : Research indicates that compounds containing the tetrazole ring exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentration (MIC) values for related tetrazole derivatives have been reported in the range of 0.5 to 1.0 mg/mL .
Anticancer Activity
The anticancer potential of tetrazole derivatives has been explored in various cancer cell lines:
- Inhibition of Cancer Cell Proliferation : A derivative similar to this compound showed an IC50 value of approximately 0.632 mM against NIH3T3 cell lines . This suggests moderate activity that may warrant further investigation.
The mechanism by which tetrazole derivatives exert their biological effects often involves interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Some studies have indicated that tetrazole compounds can inhibit key enzymes involved in cancer cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit HSET (KIFC1), which is crucial for mitotic spindle formation in cancer cells .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and related compounds.
Case Studies
A notable case study focusing on the efficacy of tetrazole derivatives highlights their potential in cancer treatment:
- Case Study on HSET Inhibition : A series of experiments demonstrated that the introduction of a methyl group on the tetrazole ring significantly enhanced inhibitory activity against HSET with an IC50 value dropping to 27 nM compared to other derivatives . This finding emphasizes the importance of structural modifications in enhancing biological activity.
Propriétés
IUPAC Name |
2-chloro-5-(2-methyltetrazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c1-14-12-8(11-13-14)5-2-3-7(10)6(4-5)9(15)16/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRNOYOJIYCDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















